6-methoxy-3-(2-(phenylamino)thiazol-4-yl)-2H-chromen-2-one

Description

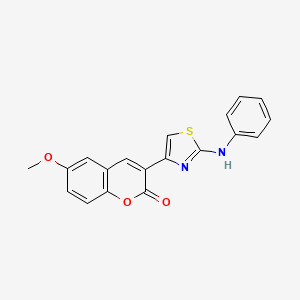

6-Methoxy-3-(2-(phenylamino)thiazol-4-yl)-2H-chromen-2-one is a synthetic coumarin-thiazole hybrid compound. The coumarin core is substituted with a methoxy group at position 6 and a thiazole ring at position 3. The thiazole moiety further bears a phenylamino group at position 4. This structural configuration confers unique physicochemical and biological properties, making it a candidate for pharmacological studies, particularly in antimicrobial and anticonvulsant research .

Molecular Formula: C₁₉H₁₅N₃O₃S

Molecular Weight: 365.36 g/mol

Key Features:

- Coumarin backbone: Provides a planar, aromatic system conducive to π-π interactions.

- 6-Methoxy group: Enhances solubility and electronic effects.

- Thiazole-phenylamino substituent: Introduces hydrogen-bonding capabilities and modulates lipophilicity .

Structure

3D Structure

Properties

IUPAC Name |

3-(2-anilino-1,3-thiazol-4-yl)-6-methoxychromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O3S/c1-23-14-7-8-17-12(9-14)10-15(18(22)24-17)16-11-25-19(21-16)20-13-5-3-2-4-6-13/h2-11H,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMOMBQKODJFISK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=O)C(=C2)C3=CSC(=N3)NC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-3-(2-(phenylamino)thiazol-4-yl)-2H-chromen-2-one typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. This reaction yields 3-acetyl-4-hydroxycoumarin.

Introduction of the Methoxy Group: The methoxy group can be introduced by methylation of the hydroxyl group at the 6th position using methyl iodide and a base such as potassium carbonate.

Synthesis of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-aminothiophenol with α-haloketone in the presence of a base such as sodium hydride.

Coupling of the Thiazole and Chromen-2-one Cores: The final step involves the coupling of the thiazole ring with the chromen-2-one core through a nucleophilic substitution reaction. This can be achieved by reacting the thiazole derivative with 3-bromo-6-methoxychromen-2-one in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of high-throughput screening for reaction optimization.

Chemical Reactions Analysis

Types of Reactions

6-methoxy-3-(2-(phenylamino)thiazol-4-yl)-2H-chromen-2-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenylamino and methoxy groups, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (chlorine, bromine) in the presence of a catalyst, alkylating agents such as methyl iodide or ethyl bromide.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that 6-methoxy-3-(2-(phenylamino)thiazol-4-yl)-2H-chromen-2-one exhibits promising anticancer properties. It has been included in anticancer screening libraries, demonstrating the potential to inhibit various cancer cell lines by targeting specific molecular pathways involved in tumor growth and survival .

2. Anti-inflammatory Properties

The compound has shown effectiveness in reducing inflammation markers in vitro, making it a candidate for developing anti-inflammatory drugs. Its mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes .

3. Antimicrobial Activity

Studies have reported that this compound displays antimicrobial effects against various bacterial strains. Its ability to disrupt bacterial cell wall synthesis is a potential mechanism contributing to its efficacy .

Biological Studies

1. Enzyme Inhibition

this compound has been investigated for its role as an inhibitor of enzymes such as acetylcholinesterase (AChE). This inhibition is significant for therapeutic applications in neurodegenerative diseases like Alzheimer's, where AChE activity leads to decreased acetylcholine levels .

2. Cell Proliferation and Apoptosis

The compound is utilized in assays to study its effects on cellular processes, including apoptosis and cell proliferation. It has been observed to induce apoptosis in cancer cells through the activation of intrinsic pathways .

Drug Development

As a lead compound, this compound serves as a scaffold for developing new therapeutic agents targeting specific diseases such as cancer and bacterial infections. The structure allows for modifications that can enhance potency and selectivity against various biological targets .

Molecular Imaging

Due to its chromophore properties, this compound is also explored for applications in molecular imaging techniques, such as fluorescence imaging, which could aid in visualizing biological processes in real-time .

Mechanism of Action

The mechanism of action of 6-methoxy-3-(2-(phenylamino)thiazol-4-yl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to and inhibit the activity of enzymes such as kinases, proteases, and oxidoreductases. It can also interact with receptors and ion channels, modulating their activity and affecting cellular signaling pathways. The exact mechanism of action may vary depending on the specific biological context and target.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Observations :

- Thermal Stability : Derivatives with hydrazinyl groups (e.g., 3b) exhibit exceptionally high melting points (>300°C), attributed to strong intermolecular hydrogen bonding .

- Crystallography : Compound 3j crystallizes in an orthorhombic system, highlighting the role of substituents in packing efficiency .

Biological Activity

6-Methoxy-3-(2-(phenylamino)thiazol-4-yl)-2H-chromen-2-one is a synthetic organic compound belonging to the chromen-2-one derivative class. This compound has gained attention in medicinal chemistry due to its diverse biological activities, including potential anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, experimental findings, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

- Molecular Formula : C₁₈H₁₂N₂O₂S

- Molecular Weight : 320.365 g/mol

- Density : 1.4 g/cm³

- Boiling Point : 550.3 °C at 760 mmHg

This compound features a methoxy group at the 6th position and a phenylamino group at the 2nd position of the thiazole ring, contributing to its unique biological properties .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : It has been shown to inhibit several enzymes, including kinases and proteases, which are crucial in cellular signaling pathways.

- Receptor Modulation : The compound can bind to specific receptors, altering their activity and influencing downstream signaling processes.

- Cell Cycle Interference : Studies indicate that it can induce apoptosis in cancer cells by affecting cell cycle progression, particularly increasing the percentage of cells in the SubG1 phase .

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown:

- Cytotoxicity : The compound has been tested against various cancer cell lines, demonstrating IC₅₀ values indicating effective cytotoxicity. For instance, it showed promising results in inhibiting HeLa cells with an IC₅₀ less than that of standard drugs like doxorubicin .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory potential. In vivo studies suggest that it can significantly reduce inflammation markers in animal models, indicating a promising pathway for treating inflammatory diseases.

Antimicrobial Activity

Preliminary studies indicate that this compound possesses antimicrobial properties against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Case Studies and Experimental Findings

A series of case studies have been conducted to further elucidate the biological effects of this compound:

-

Study on Cancer Cell Lines : A study assessed the effects of the compound on HeLa and A-431 cancer cells, revealing significant pro-apoptotic effects and cell cycle arrest in the SubG1 phase.

"The results indicated a substantial increase in apoptotic cells, suggesting a strong anticancer potential" .

- Inflammation Model : In an animal model of induced inflammation, treatment with this compound resulted in a marked decrease in pro-inflammatory cytokines compared to untreated controls.

- Antimicrobial Efficacy : The compound was tested against Gram-positive and Gram-negative bacteria, showing inhibition zones comparable to standard antibiotics.

Q & A

Q. What are the optimized synthetic routes for 6-methoxy-3-(2-(phenylamino)thiazol-4-yl)-2H-chromen-2-one, and how do reaction conditions influence yield?

Answer: The compound can be synthesized via a two-component protocol involving 3-(2-thiocyanatoacetyl)-2H-chromen-2-one and substituted anilines in ethanol under reflux. Key parameters include:

- Molar ratio : 1:1 stoichiometry between the thiocyanatoacetyl intermediate and aniline derivatives.

- Solvent : Ethanol enhances solubility and reaction homogeneity.

- Temperature : Reflux (~78°C) promotes cyclization to form the thiazole ring.

Yield optimization (70–78%) depends on substituent electronic effects; electron-donating groups (e.g., methoxy) improve cyclization efficiency .

Q. How is this compound characterized using spectroscopic and crystallographic methods?

Answer:

- Spectroscopy :

- UV-Vis : λmax in chloroform (~290–320 nm) indicates π→π* transitions in the chromen-2-one and thiazole moieties.

- FTIR : Peaks at 1680–1700 cm<sup>-1</sup> (C=O stretch), 1590–1610 cm<sup>-1</sup> (C=N thiazole), and 3300 cm<sup>-1</sup> (N-H stretch) confirm functional groups .

- NMR : <sup>1</sup>H NMR shows singlet peaks for thiazole protons (δ 6.8–7.2 ppm) and chromenone protons (δ 7.5–8.3 ppm). <sup>13</sup>C NMR confirms carbonyl carbons at ~160 ppm .

- Crystallography : Single-crystal X-ray diffraction (e.g., orthorhombic space group Pna21) reveals bond angles and torsion angles critical for conformational analysis .

Advanced Research Questions

Q. How do substituents on the phenylamino group affect the compound’s electronic properties and bioactivity?

Answer:

- Electronic Effects : Electron-withdrawing groups (e.g., nitro) reduce electron density on the thiazole ring, lowering HOMO-LUMO gaps (calculated via DFT). This enhances reactivity in charge-transfer complexes, as seen in Cr(VI)-ligand interactions for spectrophotometric detection .

- Bioactivity : Methoxy or trifluoromethyl substituents improve antiproliferative activity by enhancing membrane permeability. For example, 4-trifluoromethyl analogs show IC50 values <10 µM in cancer cell lines due to hydrophobic interactions with target proteins .

Q. What noncovalent interactions stabilize its crystal structure, and how are they analyzed?

Answer:

- Intermolecular Interactions :

- Analytical Methods :

Q. How can computational methods predict reactivity or ligand-target interactions for this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.